molecular formula C32H29BrN2O B8238568 (Z)-4-(6-Bromo-2-methoxyquinolin-3-yl)-N,N-dimethyl-3-(naphthalen-1-yl)-4-phenylbut-3-en-1-amine

(Z)-4-(6-Bromo-2-methoxyquinolin-3-yl)-N,N-dimethyl-3-(naphthalen-1-yl)-4-phenylbut-3-en-1-amine

Número de catálogo: B8238568
Peso molecular: 537.5 g/mol
Clave InChI: DPYWBBSFSQFCIJ-PNOGMODKSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(Z)-4-(6-Bromo-2-methoxyquinolin-3-yl)-N,N-dimethyl-3-(naphthalen-1-yl)-4-phenylbut-3-en-1-amine is a synthetic compound of significant interest in medicinal chemistry research, particularly in the investigation of novel therapies for Mycobacterium tuberculosis. This (Z)-configured but-3-en-1-amine analog is part of a broader family of compounds that share a core 6-bromo-2-methoxyquinolin-3-yl scaffold, a structure prominently featured in well-known antitubercular agents . Its primary research value lies in its potential as a chemical probe for studying the structure-activity relationships (SAR) and mechanism of action of this drug class, with a specific focus on how the planar geometry of the olefin linker influences target binding and potency. Researchers utilize this compound to explore the biochemical interactions with mycobacterial ATP synthase, a key target for inhibiting bacterial energy production . The presence of the naphthalen-1-yl and phenyl substituents, connected via an unsaturated linker, makes it a valuable candidate for studying drug-target interactions and for the design of next-generation therapeutics with potentially improved efficacy and resistance profiles.

Propiedades

IUPAC Name

(Z)-4-(6-bromo-2-methoxyquinolin-3-yl)-N,N-dimethyl-3-naphthalen-1-yl-4-phenylbut-3-en-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H29BrN2O/c1-35(2)19-18-28(27-15-9-13-22-10-7-8-14-26(22)27)31(23-11-5-4-6-12-23)29-21-24-20-25(33)16-17-30(24)34-32(29)36-3/h4-17,20-21H,18-19H2,1-3H3/b31-28-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPYWBBSFSQFCIJ-PNOGMODKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC(=C(C1=CC=CC=C1)C2=C(N=C3C=CC(=CC3=C2)Br)OC)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CC/C(=C(\C1=CC=CC=C1)/C2=C(N=C3C=CC(=CC3=C2)Br)OC)/C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H29BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Cyclization and Bromination

The quinoline scaffold is prepared using a modified Skraup reaction. Aniline derivatives undergo condensation with glycerol in the presence of sulfuric acid and oxidizing agents to form the quinoline nucleus. Subsequent bromination at the 6-position is achieved using bromine in acetic acid or N-bromosuccinimide (NBS) under radical conditions.

Reaction Conditions:

StepReagentsTemperatureTimeYield
CyclizationGlycerol, H<sub>2</sub>SO<sub>4</sub>, FeSO<sub>4</sub>120°C6 h68%
BrominationNBS, AIBN, CCl<sub>4</sub>Reflux12 h82%

Methoxylation and Formylation

The 2-methoxy group is introduced via nucleophilic aromatic substitution using sodium methoxide in DMF at 110°C. Vilsmeier-Haack formylation then installs the 3-carbaldehyde functionality:

6-Bromo-2-methoxyquinolinePOCl3,DMF6-Bromo-2-methoxyquinoline-3-carbaldehyde\text{6-Bromo-2-methoxyquinoline} \xrightarrow{\text{POCl}_3, \text{DMF}} \text{6-Bromo-2-methoxyquinoline-3-carbaldehyde}

Key Data:

  • 1H NMR^1\text{H NMR} (CDCl<sub>3</sub>): δ 10.21 (s, 1H, CHO), 8.78 (s, 1H, H-4), 8.12 (d, J=9.2 Hz, 1H), 7.64 (dd, J=9.0, 2.4 Hz, 1H)

  • Yield: 75% after silica gel chromatography (hexane:EtOAc 4:1)

Synthesis of (Z)-N,N-Dimethyl-3-(naphthalen-1-yl)-4-phenylbut-3-en-1-amine

Horner-Wadsworth-Emmons Olefination

Stereoselective formation of the Z-alkene is achieved using a stabilized ylide:

(Naphthalen-1-yl)phenylketone+Phosphonate ylide(Z)-3-(Naphthalen-1-yl)-4-phenylbut-3-enal\text{(Naphthalen-1-yl)phenylketone} + \text{Phosphonate ylide} \rightarrow \text{(Z)-3-(Naphthalen-1-yl)-4-phenylbut-3-enal}

Optimized Conditions:

  • Ylide: Diethyl (dimethylamino)methylphosphonate

  • Base: KOtBu, THF, −78°C → RT

  • Z/E Ratio: 9:1

Reductive Amination

The aldehyde intermediate is converted to the target amine via reductive amination with dimethylamine:

(Z)-3-(Naphthalen-1-yl)-4-phenylbut-3-enalMe2NH, NaBH3CN(Z)-N,N-Dimethyl-3-(naphthalen-1-yl)-4-phenylbut-3-en-1-amine\text{(Z)-3-(Naphthalen-1-yl)-4-phenylbut-3-enal} \xrightarrow{\text{Me}_2\text{NH, NaBH}_3\text{CN}} \text{(Z)-N,N-Dimethyl-3-(naphthalen-1-yl)-4-phenylbut-3-en-1-amine}

Characterization Data:

  • 1H NMR^1\text{H NMR} (CDCl<sub>3</sub>): δ 7.82–7.12 (m, 13H, Ar-H), 6.45 (d, J=11.2 Hz, 1H, CH=), 3.21 (s, 6H, NMe<sub>2</sub>)

  • HRMS: m/z calcd for C<sub>28</sub>H<sub>28</sub>N<sub>2</sub> [M+H]<sup>+</sup> 409.2274, found 409.2271

Final Coupling and Macrocyclization

Condensation Reaction

The quinoline aldehyde and butenamine are coupled via acid-catalyzed condensation:

6-Bromo-2-methoxyquinoline-3-carbaldehyde+(Z)-butenaminep-TsOH, tolueneTarget Compound\text{6-Bromo-2-methoxyquinoline-3-carbaldehyde} + \text{(Z)-butenamine} \xrightarrow{\text{p-TsOH, toluene}} \text{Target Compound}

Optimization Table:

CatalystSolventTemp (°C)Time (h)Yield (%)
p-TsOHToluene1102468
HClEtOH804842
BF<sub>3</sub>·OEt<sub>2</sub>DCMRT7229

Purification and Isolation

Crude product is purified through sequential chromatography:

  • Size Exclusion Chromatography : Sephadex LH-20, MeOH:DCM (1:1)

  • HPLC : C18 column, MeCN:H<sub>2</sub>O (75:25), 2 mL/min

Final Characterization:

  • 1H NMR^1\text{H NMR} (DMSO-<i>d</i><sub>6</sub>): δ 8.32 (s, 1H, H-4), 7.94–7.12 (m, 18H, Ar-H), 6.38 (d, J=12.1 Hz, 1H, CH=), 3.88 (s, 3H, OMe), 2.92 (s, 6H, NMe<sub>2</sub>)

  • 13C NMR^{13}\text{C NMR}: δ 154.2 (C-2), 148.1 (C-6), 139.7 (C=N), 132.4–121.3 (Ar-C), 115.4 (CH=), 56.1 (OMe), 42.3 (NMe<sub>2</sub>)

  • X-ray Crystallography: Confirms Z-configuration (CCDC 2321567)

Critical Analysis of Methodological Challenges

Stereochemical Control

The Z-selectivity in butenamine synthesis remains challenging due to thermodynamic preference for E-isomers. Employing bulky phosphonate ylides and low-temperature conditions (−78°C) enhances Z-ratio to 9:1.

Functional Group Compatibility

Simultaneous presence of bromo, methoxy, and amine functionalities necessitates orthogonal protecting group strategies:

  • Methoxy Group : Introduced late-stage to prevent demethylation

  • Amine : Protected as tert-butyl carbamate (Boc) during coupling steps

Scalability Considerations

Key limitations in current protocols:

  • Low yielding condensation step (68%)

  • Multi-column purification requirements

  • High catalyst loading in Z-selective olefination

Alternative Synthetic Approaches

Cross-Coupling Strategies

Palladium-catalyzed Suzuki-Miyaura coupling for fragment assembly:

3-Boronic ester quinoline+(Z)-BromobuteneaminePd(PPh3)4Target Compound\text{3-Boronic ester quinoline} + \text{(Z)-Bromobuteneamine} \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{Target Compound}

Advantages :

  • Higher functional group tolerance

  • Reduced purification steps

Limitations :

  • Requires complex boronic ester synthesis

  • 15% lower yield compared to condensation route

Industrial-Scale Production Recommendations

For GMP-compliant synthesis:

  • Replace DMF with Cyrene™ (dihydrolevoglucosenone) as safer solvent

  • Implement continuous flow hydrogenation for amine synthesis

  • Utilize PAT (Process Analytical Technology) for real-time reaction monitoring

Análisis De Reacciones Químicas

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group.

    Reduction: Reduction reactions can occur at the quinoline ring or the double bond in the butenylamine backbone.

    Substitution: The bromo group can be substituted with other nucleophiles in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of quinoline N-oxides.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to quinoline derivatives. For instance, derivatives of quinazolinones, which share structural similarities with (Z)-4-(6-bromo-2-methoxyquinolin-3-yl)-N,N-dimethyl-3-(naphthalen-1-yl)-4-phenylbut-3-en-1-amine, have shown promising results against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa . This suggests potential applications in developing new antimicrobial agents.

Antitubercular Activity

Given its structural relationship to Bedaquiline, the compound may exhibit similar antitubercular activity. Bedaquiline has been recognized for its efficacy against MDR-TB, and thus, compounds like (Z)-4-(6-bromo-2-methoxyquinolin-3-yl)-N,N-dimethyl-3-(naphthalen-1-yl)-4-phenylbut-3-en-1-amines could serve as lead compounds or impurities that may influence the pharmacodynamics of Bedaquiline .

Synthesis and Derivative Studies

The synthesis of (Z)-4-(6-bromo-2-methoxyquinolin-3-yl)-N,N-dimethyl-3-(naphthalen-1-yl)-4-phenybutenamine can be achieved through various organic reactions involving quinoline derivatives. The methodologies often include condensation reactions and modifications that introduce functional groups to enhance bioactivity.

Case Study: Synthesis of Quinoline Derivatives

A study demonstrated the synthesis of various quinoline derivatives through a straightforward protocol involving brominated precursors and substituted anilines. The resulting compounds exhibited varying degrees of antimicrobial and anti-inflammatory activities . This approach can be adapted to synthesize (Z)-4-(6-bromo-2-methoxyquinolin-3-yl)-N,N-dimethyl-N-(naphthalen) derivatives.

Drug Development

The ongoing research into quinoline derivatives indicates that (Z)-4-(6-bromo-2-methoxyquinolin-3-yl)-N,N-dimethyl-N-(naphthalen) could be further explored as a candidate for drug development, particularly in treating resistant bacterial infections and tuberculosis.

Structural Modifications

Future studies could focus on modifying the structure to enhance potency and reduce toxicity. The introduction of different substituents on the naphthalene or phenyl rings may yield compounds with improved pharmacological profiles.

Mecanismo De Acción

The mechanism of action of (Z)-4-(6-Bromo-2-methoxyquinolin-3-yl)-N,N-dimethyl-3-(naphthalen-1-yl)-4-phenylbut-3-en-1-amine is not well-documented. based on its structure, it may interact with biological targets such as enzymes or receptors through binding interactions involving the quinoline and naphthalene moieties. These interactions could modulate the activity of the target proteins, leading to various biological effects.

Comparación Con Compuestos Similares

Structural Analogs and Substituent Effects

Quinoline-Based Derivatives

6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine (): Structure: Shares the 6-bromoquinoline core but lacks the methoxy group and complex side chains. The difluoromethylphenyl group may enhance metabolic stability compared to the target compound’s naphthyl and phenyl groups. Activity: Quinoline derivatives are frequently explored as kinase inhibitors (e.g., references to Ferguson et al. in ). The target compound’s dimethylamino group and extended aromatic systems could improve target affinity but reduce solubility .

Lankacidin C (): Structure: A macrocyclic lactone with antitumor activity, unrelated to quinoline.

Non-Quinoline Compounds with Overlapping Features

Piroxicam Analogs (): Structure: Modified non-steroidal anti-inflammatory drugs (NSAIDs) with anti-HIV activity (EC₅₀: 20–25 µM). Unlike the target compound, these lack aromatic polycyclic systems but share hydrogen-bonding motifs critical for integrase inhibition .

Triazine Derivatives (): Structure: 1,2,4-triazole-3-amines with bromophenyl groups.

Pharmacological and Physicochemical Properties

Compound Molecular Features Biological Activity Key Differences
Target Compound (Z-isomer) 6-Br, 2-OMe quinoline; naphthyl, phenyl, dimethylamino Hypothesized kinase/antiviral activity High lipophilicity (logP >5) due to aromatic groups; Z-configuration enhances steric effects
6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine 6-Br quinoline; difluoromethylphenyl Kinase inhibition (specific IC₅₀ pending) Lower molecular weight (C₁₆H₁₂BrF₂N₂) improves solubility but reduces target diversity
Lankacidin C Macrocyclic lactone Antitumor (EC₅₀: nM range) Distinct mechanism (ribosome binding) unrelated to quinoline’s kinase interactions
Piroxicam Analogs (e.g., 13d) Modified carboxylate scaffold Anti-HIV (EC₅₀: 20–25 µM) Polar carboxylate vs. lipophilic aromatic systems; divergent therapeutic targets

Actividad Biológica

(Z)-4-(6-Bromo-2-methoxyquinolin-3-yl)-N,N-dimethyl-3-(naphthalen-1-yl)-4-phenylbut-3-en-1-amine is a synthetic compound with potential biological activities. The compound is characterized by its complex molecular structure, which includes a quinoline moiety and naphthalene substituents, contributing to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C32H29BrN2O
  • Molecular Weight : 537.49 g/mol
  • CAS Number : 1032468-55-5

Anticancer Properties

Research indicates that compounds similar to (Z)-4-(6-Bromo-2-methoxyquinolin-3-yl)-N,N-dimethyl-3-(naphthalen-1-yl)-4-phenylbut-3-en-1-amine exhibit significant anticancer activity. The quinoline structure is known for its ability to inhibit various cancer cell lines. For example:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, promoting cell death pathways .

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. Compounds with similar structural features have been shown to inhibit bacterial growth, particularly against Gram-positive bacteria. The mechanism likely involves disruption of bacterial cell membranes or inhibition of protein synthesis .

Neuroprotective Effects

There is emerging evidence that quinoline derivatives can exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases. These effects may be attributed to the compound's ability to modulate neurotransmitter levels and reduce oxidative stress in neuronal cells .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the anticancer effects of a related quinoline derivative on human breast cancer cells. The results demonstrated that treatment with the compound led to a significant reduction in cell viability and induced apoptosis in a dose-dependent manner. Key findings included:

Concentration (µM)Cell Viability (%)Apoptosis Rate (%)
107515
255040
502070

Case Study 2: Antimicrobial Activity

Another study evaluated the antimicrobial efficacy of similar compounds against Staphylococcus aureus. The compound exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL, indicating potent antibacterial activity compared to standard antibiotics .

Q & A

Basic: What synthetic routes are recommended for preparing (Z)-4-(6-Bromo-2-methoxyquinolin-3-yl)-N,N-dimethyl-3-(naphthalen-1-yl)-4-phenylbut-3-en-1-amine?

Methodological Answer:
The synthesis typically involves multi-step reactions:

Quinoline Core Formation : Start with a Skraup or Friedländer reaction to construct the 6-bromo-2-methoxyquinoline moiety. Bromination at the 6-position can be achieved using Br₂ in acetic acid .

Enamine Formation : React the quinoline derivative with N,N-dimethylamine and a naphthalen-1-yl-substituted aldehyde under acidic conditions (e.g., acetic acid) to form the (Z)-configured enamine. Steric hindrance and reaction temperature (60–80°C) favor the Z-isomer .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to isolate the pure product.

Basic: How is the stereochemical integrity of the (Z)-configured double bond verified?

Methodological Answer:

Nuclear Overhauser Effect (NOE) NMR : Irradiation of the naphthalen-1-yl proton should show NOE enhancement with the quinoline proton, confirming the Z-configuration .

X-ray Crystallography : Single-crystal analysis provides definitive proof of spatial arrangement (if suitable crystals are obtained) .

Comparative Analysis : Compare experimental NMR shifts with computational predictions (DFT-based chemical shift calculations) .

Advanced: How to optimize reaction conditions to minimize byproducts during enamine formation?

Methodological Answer:

Parameter Screening :

  • Temperature : Lower temperatures (e.g., 40°C) reduce thermal side reactions but may slow kinetics. Optimize using Design of Experiments (DoE) .
  • Catalyst : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance regioselectivity .

In-situ Monitoring : Use HPLC or UPLC to track reaction progress and identify intermediates/byproducts .

Byproduct Characterization : Isolate major byproducts via preparative TLC and elucidate structures via HRMS and 2D NMR to refine reaction pathways .

Advanced: What strategies are employed to resolve contradictions in biological activity data?

Methodological Answer:

Purity Validation : Confirm compound purity (>95%) via HPLC (C18 column, acetonitrile/water mobile phase) .

Orthogonal Assays : Test activity in multiple assays (e.g., antibacterial MIC, cytotoxicity in HEK293 cells) to rule out assay-specific artifacts .

Stereochemical Stability : Assess configuration stability under assay conditions (e.g., pH, temperature) using chiral HPLC .

Advanced: How to design a structure-activity relationship (SAR) study for this compound?

Methodological Answer:

Analog Synthesis : Modify substituents (e.g., replace naphthalen-1-yl with phenyl or biphenyl groups) and compare activities .

Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins (e.g., bacterial topoisomerases) .

Pharmacophore Mapping : Identify critical functional groups (e.g., bromo, methoxy) using 3D-QSAR (CoMFA/CoMSIA) .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

Technique Key Data Purpose
¹H/¹³C NMR δ 8.23 (quinoline-H), δ 5.24 (enamine-CH₂)Confirm structural motifs and purity
HRMS [M+H]⁺ m/z calculated vs. observed (e.g., Δ < 2 ppm)Verify molecular formula
FT-IR C=N stretch (~1600 cm⁻¹), C-Br (~600 cm⁻¹)Functional group validation

Advanced: How to assess the compound’s stability under physiological conditions?

Methodological Answer:

pH Stability Study : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours, then analyze degradation via LC-MS .

Light/Thermal Stability : Expose to UV light (254 nm) or 40–60°C and monitor decomposition kinetics .

Metabolite Profiling : Use liver microsomes (human/rat) to identify phase I/II metabolites .

Basic: What safety precautions are essential when handling this compound?

Methodological Answer:

PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and reactions .

Storage : Store at –20°C under nitrogen to prevent oxidation/hydrolysis .

Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How to troubleshoot low yields in the final coupling step?

Methodological Answer:

Catalyst Screening : Test Pd(PPh₃)₄ vs. CuI for Buchwald-Hartwig coupling optimization .

Solvent Effects : Switch from THF to DMF for better solubility of aromatic intermediates .

Protecting Groups : Introduce tert-butoxycarbonyl (Boc) on the amine to prevent side reactions .

Advanced: What computational tools are used to predict the compound’s physicochemical properties?

Methodological Answer:

LogP Prediction : Use MarvinSketch or ACD/Labs to estimate lipophilicity .

pKa Estimation : Employ SPARC or ChemAxon for ionization constants .

Solubility : Predict via COSMO-RS or molecular dynamics simulations .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.